1-(2,3-dimethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Overview
Description
1-(2,3-dimethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a useful research compound. Its molecular formula is C20H27N3O and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.215412493 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Transition Metal Complexes
One study discusses organic syntheses via transition metal complexes, presenting methods for producing 1-metalla-1,3,5,7-octatetraenes from carbene complexes of chromium and tungsten through condensation reactions. This research showcases the utility of transition metal complexes in facilitating novel organic transformations, potentially applicable to synthesizing derivatives of the given compound (Zhengkun Yu et al., 1997).
Heterocyclic Compound Synthesis
Another study focuses on the addition and cycloaddition reactions with Pyrazole Blue, revealing the compound's reactivity towards primary aromatic amines to produce various adducts. Such research underscores the significance of heterocyclic compounds in synthesizing new chemical entities with potential application in medicinal chemistry and materials science (M. Aly et al., 1997).
Metal-Ligand Self-Organization
Research on the influence of chain length and metal-to-ligand ratio on the self-organization processes of Cu2+ complexes of azamacrocycles illustrates the intricate relationship between molecular structure and self-assembly in coordination chemistry. Such studies can inform the design of metal-organic frameworks (MOFs) or catalytic systems using similar ligand architectures (Alberto Lopera et al., 2020).
Library of Structurally Diverse Compounds
Another example includes the generation of a structurally diverse library through alkylation and ring closure reactions, using a ketonic Mannich base derived from 2-acetylthiophene. This demonstrates the chemical versatility and potential for creating a wide array of biologically active compounds or new materials through simple chemical modifications (G. Roman, 2013).
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-N-(oxan-4-yl)-4,5,6,7-tetrahydroindazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-14-5-3-7-19(15(14)2)23-20-8-4-6-18(17(20)13-21-23)22-16-9-11-24-12-10-16/h3,5,7,13,16,18,22H,4,6,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEDHBVLZFNHJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(CCC3)NC4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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